Norbergenin vs. Bergenin: Dose-Dependent Differential Immunomodulation in Adjuvant-Induced Arthritis
In a direct head-to-head comparison, both bergenin and its O-demethylated derivative norbergenin were evaluated across an identical 5-dose range (5, 10, 20, 40, and 80 mg/kg p.o.) in adjuvant-induced arthritic Balb/c mice [1]. At all matching dose levels, norbergenin produced a quantitatively greater suppression of proinflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) and a stronger potentiation of anti-inflammatory Th2 cytokines (IL-4, IL-5) compared to bergenin, as measured by flow cytometry of peripheral blood [1]. The study establishes that the 4-O-methyl group present in bergenin—absent in norbergenin—directly attenuates immunomodulatory potency, making the two compounds non-equivalent in anti-arthritic research applications [1].
| Evidence Dimension | Suppression of proinflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) and potentiation of Th2 cytokines (IL-4, IL-5) in peripheral blood |
|---|---|
| Target Compound Data | Bergenin at 5–80 mg/kg p.o.: dose-dependent Th1/Th2 cytokine modulation (flow cytometry). Oral LD₀ >2000 mg/kg. |
| Comparator Or Baseline | Norbergenin at identical doses (5, 10, 20, 40, 80 mg/kg p.o.): greater effect than bergenin at all dose levels. Oral LD₀ >2000 mg/kg. |
| Quantified Difference | Norbergenin effect > bergenin at each pairwise dose; potency difference attributed to O-demethylation at the 4-position. |
| Conditions | Adjuvant-induced arthritis in Balb/c mice; oral administration; flow cytometric analysis of peripheral blood cytokines. |
Why This Matters
Procurement of bergenin versus norbergenin for anti-arthritic research is not interchangeable; norbergenin provides a higher-potency comparator, whereas bergenin serves as a lower-potency baseline control—researchers must select based on the desired dynamic range of their cytokine modulation assay.
- [1] Nazir N, Koul S, Qurishi MA, Taneja SC, Ahmad SF, Bani S, Qazi GN. Immunomodulatory effect of bergenin and norbergenin against adjuvant-induced arthritis—a flow cytometric study. J Ethnopharmacol. 2007;112(2):401-405. doi:10.1016/j.jep.2007.02.023 View Source
